molecular formula C13H13NO2 B7504470 N-Furfuryl-N-phenylacetamide

N-Furfuryl-N-phenylacetamide

Cat. No.: B7504470
M. Wt: 215.25 g/mol
InChI Key: HHYNEHZUEXAJOV-UHFFFAOYSA-N
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Description

N-Furfuryl-N-phenylacetamide is a chemical compound of interest in scientific research for its potential as a structural motif in medicinal chemistry. It integrates two pharmacologically significant groups: a furan ring, specifically an N-furfuryl group, and an N-phenylacetamide scaffold. Researchers are exploring compounds with these structures for various biological activities. Furan-containing molecules are a privileged class in drug discovery and have demonstrated a wide spectrum of therapeutic potential in preliminary studies, including serving as inhibitors for enzymes like urease and tyrosinase . Similarly, the N-phenylacetamide (acetanilide) core is a well-known structure in pharmaceutical development . This combination makes this compound a valuable intermediate for researchers working in organic synthesis and drug design, particularly in the development of novel enzyme inhibitors or other bioactive molecules. The compound is provided as a high-purity material to ensure consistent and reliable results in experimental settings. This product is intended for Research Use Only (RUO) and is strictly not for diagnostic or therapeutic use. Researchers should consult the product's Certificate of Analysis for detailed specifications.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-11(15)14(10-13-8-5-9-16-13)12-6-3-2-4-7-12/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHYNEHZUEXAJOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CC1=CC=CO1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Overview

A high-yielding method involves microwave-assisted cyclocondensation between N-(4-(5-formyl-2-methoxybenzyloxy)phenyl)acetamide and 2-amino-N-(furan-2-ylmethyl)benzamide (Figure 1A). The reaction employs ytterbium trifluoromethanesulfonate (Yb(OTf)₃) as a Lewis acid catalyst in ethanol at 80°C.

Key Steps

  • Intermediate Preparation :

    • The aldehyde intermediate, N-(4-(5-formyl-2-methoxybenzyloxy)phenyl)acetamide, is synthesized via microwave heating (150°C, 15 min) of 3-(chloromethyl)-4-methoxybenzaldehyde and 4-acetamidophenol in acetonitrile with K₂CO₃.

    • Yield: 95% after column chromatography.

  • Cyclocondensation :

    • A 1:1.1 molar ratio of aldehyde to 2-amino-N-(furan-2-ylmethyl)benzamide is heated with Yb(OTf)₃ (0.2 equiv) in ethanol for 6 hours.

    • Purification via silica gel chromatography yields the target compound in 42–68% yield.

Advantages and Limitations

  • Advantages : Rapid reaction times (<6 hours), high regioselectivity, and compatibility with microwave technology.

  • Limitations : Requires specialized equipment and multi-step intermediate synthesis.

Direct Amidation via Acyl Chloride Intermediates

Two-Step Synthesis Pathway

This approach involves:

  • Synthesis of Phenylacetyl Chloride :

    • Phenylacetic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in dichloromethane (DCM) under reflux.

  • Amide Bond Formation :

    • Phenylacetyl chloride reacts with N-furfurylamine in the presence of a base (e.g., triethylamine or NaHCO₃) to form N-Furfuryl-N-phenylacetamide (Figure 1B).

    • Typical conditions: 0–5°C in DCM, 1–2 hours, yielding 69–75% after extraction.

Optimization Insights

  • Solvent Choice : DCM or THF improves solubility of aromatic intermediates.

  • Base Selection : Triethylamine minimizes side reactions compared to inorganic bases.

Reductive Amination Followed by Acetylation

Furfurylamine Synthesis

As detailed in patent CN1172904C, N-(2-furylmethyl)aniline is synthesized via reductive amination of furfural and aniline using hydrogen sulfide (H₂S) or ammonium sulfide.

  • Conditions : Styrene:sulfur molar ratio = 1:1.9–2.0, liquid ammonia volume = 24% of aqueous H₂S solution.

  • Yield : >95% purity after recrystallization.

Acetylation Step

  • Procedure : N-Furfurylaniline is acetylated with acetic anhydride or acetyl chloride in pyridine or DCM.

  • Yield : 85–90% under mild conditions (25°C, 2 hours).

Comparative Analysis of Methods

Method Yield Reaction Time Complexity Scalability
Microwave Cyclocondensation42–68%6 hoursHighModerate
Direct Amidation69–75%2 hoursLowHigh
Reductive Amination + Acetylation85–90%4 hoursModerateHigh

Key Observations :

  • The reductive amination route offers the highest yield and scalability but requires handling toxic H₂S.

  • Direct amidation is the most straightforward but may require stringent temperature control.

Mechanistic Considerations

Role of Ytterbium Triflate

Yb(OTf)₃ facilitates imine formation and subsequent cyclization by activating the aldehyde group via Lewis acid coordination. This lowers the activation energy for the nucleophilic attack by the furfurylamine derivative.

Acetylation Dynamics

In the direct amidation method, the acyl chloride’s electrophilic carbon is attacked by the lone pair of the furfurylamine’s nitrogen, forming a tetrahedral intermediate that collapses to release HCl .

Chemical Reactions Analysis

Types of Reactions

N-Furfuryl-N-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The furfuryl and phenyl groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furfural derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-Furfuryl-N-phenylacetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-Furfuryl-N-phenylacetamide exerts its effects involves interactions with specific molecular targets. The furfuryl and phenyl groups play a crucial role in binding to these targets, influencing various biochemical pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-Furfuryl-N-phenylacetamide with key analogs based on substituent effects, synthesis, and applications:

Substituent Effects on Reactivity and Bioactivity

  • Nitro-Substituted Analogs :

    • N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide (): The nitro group introduces strong electron-withdrawing effects, slightly twisting the benzene ring out of plane (torsion angles: -16.7° to 160.9°). This distortion impacts intermolecular interactions, such as C–H⋯O hydrogen bonding, which stabilize crystal packing .
    • N-(3-nitrophenyl)-N-phenylacetamide (): The meta-nitro substituent likely reduces electron density at the acetamide nitrogen, altering reactivity in nucleophilic substitutions. Such compounds are often precursors for high-energy intermediates in drug synthesis.
  • Sulfonyl-Containing Analogs: N-(3-acetyl-2-methyl-5-benzofuranyl)-N-(4-chloro-3-nitrophenyl)sulfonylacetamide (): Sulfonyl groups enhance thermal stability and resistance to hydrolysis. N-(Phenylsulfonyl)acetamide (): The sulfonyl group increases acidity of the acetamide NH, facilitating deprotonation in base-catalyzed reactions.
  • Chloro-Substituted Analogs :

    • N-chloro-N-phenylacetamide (): The chloro substituent enhances electrophilicity, making the compound reactive in cross-coupling reactions. However, it poses safety risks (e.g., toxicity), necessitating careful handling .
    • N-(4-Chloro-2-(trifluoromethyl)phenyl)acetamide (): The trifluoromethyl group introduces steric bulk and lipophilicity, improving membrane permeability in drug candidates.
  • Furan-Containing Analogs: Ranitidine nitroacetamide (): The furan-derived dimethylamino group in ranitidine is crucial for H₂-receptor antagonism, highlighting the pharmacological relevance of furfuryl motifs.

Data Table: Key Structural and Functional Comparisons

Compound Name Substituents Key Properties/Applications Reference
This compound Phenyl, furfuryl Hypothesized bioactivity via furan Inferred
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide Nitro, chloro, sulfonyl Crystal stability via H-bonding
N-(3-nitrophenyl)-N-phenylacetamide Phenyl, meta-nitro Precursor for high-energy intermediates
Ranitidine nitroacetamide Furan, dimethylamino, nitro H₂-receptor antagonism (antiulcer)
N-(4-Chloro-2-(trifluoromethyl)phenyl)acetamide Chloro, trifluoromethyl Lipophilicity for drug delivery

Q & A

Q. Which advanced spectroscopic techniques elucidate the solid-state behavior of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction determines bond lengths/angles and packing motifs. Pair with DSC and TGA to correlate crystallinity with thermal stability. Variable-temperature NMR probes conformational flexibility in solution .

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